molecular formula C15H23N3O3S B2467171 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2034448-13-8

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine

Cat. No.: B2467171
CAS No.: 2034448-13-8
M. Wt: 325.43
InChI Key: QJLDFIDGPOGZNE-UHFFFAOYSA-N
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Description

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine (CAS 2034448-13-8) is a chemical compound with a molecular formula of C15H23N3O3S and a molecular weight of 325.42 g/mol . This piperidinyloxy pyridazine derivative is characterized by its unique structure, which incorporates a cyclohexylsulfonyl group, and is offered as a highly selective compound for pharmacological research and early-stage drug discovery . This compound belongs to the pyridazinone class of heterocycles, a scaffold widely recognized in medicinal chemistry for its diverse biological activities. Pyridazinone derivatives have been extensively investigated as potential therapeutic agents and are frequently explored as bio-isosteric alternatives in molecular design . Published research on related pyridazinone compounds has highlighted their significant potential in various research areas, including cardiovascular and inflammatory diseases . Some pyridazinone derivatives have demonstrated potent vasorelaxant activity by acting on vascular smooth muscle and significantly increasing eNOS mRNA expression and nitric oxide levels, which are key mechanisms in blood pressure regulation . Other studies have identified pyridazinone-based compounds with anti-inflammatory properties, showing an ability to inhibit LPS-induced NF-κB transcriptional activity and interleukin-6 (IL-6) production in cellular models . Researchers can utilize this compound as a key intermediate in organic synthesis or as a building block for developing novel molecules targeting enzymes and receptors . It is supplied with guaranteed high purity and is accompanied by comprehensive characterization data to support your research applications. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c19-22(20,14-7-2-1-3-8-14)18-11-5-6-13(12-18)21-15-9-4-10-16-17-15/h4,9-10,13-14H,1-3,5-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLDFIDGPOGZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Cyclohexylsulfonyl Group: The piperidine intermediate is then reacted with cyclohexylsulfonyl chloride under basic conditions to introduce the cyclohexylsulfonyl group.

    Coupling with Pyridazine: The final step involves coupling the cyclohexylsulfonyl-substituted piperidine with a pyridazine derivative through an etherification reaction, typically using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridazine ring, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyridazine or piperidine rings.

Scientific Research Applications

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Piperidine-Containing Pyridazine Derivatives

  • LY303870 (Lanepitant): This compound contains a piperidine moiety linked to a pyridazine-like scaffold via an acetamide group. Unlike the target compound, LY303870 lacks a sulfonyl group but includes a methoxybenzyl substituent, which may reduce lipophilicity compared to the cyclohexylsulfonyl group in 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine. LY303870 is noted for its neurokinin-1 receptor antagonism, suggesting that piperidine-pyridazine hybrids can target CNS pathways .
  • CP99994: A piperidine derivative with a methoxybenzylamino group, this compound shares the piperidine core but lacks the pyridazine ring. Its activity as a tachykinin receptor antagonist highlights the pharmacological relevance of piperidine sulfonamides in modulating receptor signaling .

Sulfonamide Derivatives

  • SR140333: Features a piperidine ring with a dichlorophenyl-sulfonyl group. SR140333’s activity underscores the importance of sulfonamide groups in receptor interaction .

Pyridazine Derivatives with Heterocyclic Substituents

  • Triazolopyridazines (e.g., Compounds 6b, 7b): These derivatives from incorporate triazole-fused pyridazine rings with aryl substituents. While lacking the piperidine-sulfonyl group, their antimicrobial activity suggests that pyridazine cores with bulky substituents (e.g., tolyl, phenoxyphenyl) enhance bioactivity against gram-positive and gram-negative bacteria .

Pharmacological Activities

Analgesic and Anti-Inflammatory Activity

Pyridazine derivatives with piperazine or piperidine substituents, such as 11h and 11i (), exhibit analgesic activity comparable to aspirin. The presence of a propanamide side chain in these compounds enhances activity, whereas the target compound’s cyclohexylsulfonyl-piperidine group may offer improved metabolic stability due to reduced susceptibility to enzymatic hydrolysis .

Antimicrobial Activity

Triazolopyridazines like 6b and 7b () demonstrate potent antibacterial and antifungal effects, with activity comparable to ampicillin and fluconazole. The target compound’s cyclohexylsulfonyl group, being more lipophilic than the aryl groups in these derivatives, might enhance penetration into microbial membranes but could also reduce solubility .

Physicochemical and Structure-Activity Relationships (SAR)

  • Sulfonyl Group Role : Sulfonamides in compounds like SR140333 and the target compound may engage in hydrogen bonding with receptor residues, critical for target affinity .
  • Substituent Effects : Bulky aliphatic groups (cyclohexyl) vs. aromatic substituents (tolyl, chlorophenyl) influence target selectivity. For example, aromatic groups in triazolopyridazines enhance antimicrobial activity, while aliphatic groups may favor CNS-targeted applications .

Data Tables

Table 1: Analgesic Activity of Pyridazine Derivatives ()

Compound Substituent (Pyridazine) Piperazine/Piperidine Group Analgesic Activity (vs. Aspirin)
11b 6-Cl 4-(3-Chlorophenyl)piperazine Equipotent
11h 6-OCH₃ 4-(3-Chlorophenyl)piperazine Higher
11i 6-OCH₃ 4-Phenylpiperazine Higher

Table 2: Antimicrobial Activity of Triazolopyridazines ()

Compound Substituents (R1, R2) Antibacterial Activity (vs. Ampicillin) Antifungal Activity (vs. Fluconazole)
6b 4’-Tolyl, 4’-Tolyl Potent Moderate
7b 4’-Tolyl, 2’,4’-Dimethyl Potent Potent
9b 4’-Tolyl, 4’-Chlorophenyl Moderate Potent

Biological Activity

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a pyridazine ring and a piperidine moiety linked through an ether bond, suggest diverse biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by its pyridazine and piperidine components, with the cyclohexylsulfonyl group enhancing its chemical diversity. The synthesis typically involves multiple steps:

  • Formation of the Piperidine Intermediate : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Cyclohexylsulfonyl Group : The piperidine intermediate reacts with cyclohexylsulfonyl chloride under basic conditions.
  • Coupling with Pyridazine : The final step involves etherification with a pyridazine derivative, often using a suitable base and solvent.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth.

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects, particularly through its action on cyclin-dependent kinases (CDKs). Inhibitors of CDKs are crucial in regulating cell cycle progression, and studies have indicated that related compounds can effectively inhibit CDK activity, leading to reduced cell proliferation in cancer models .

3. Neurological Effects

There is ongoing research into the neuroprotective effects of this compound. Its structural similarities with known neuroprotective agents raise the possibility of it modulating pathways involved in neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Binding Affinity : Interaction studies indicate that the compound may bind effectively to specific receptors or enzymes, influencing their activity.
  • Kinase Inhibition : Similar compounds have shown inhibitory activity against various kinases, including GSK-3β and ROCK-1, which are involved in numerous cellular processes .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Thio Pyridine DerivativesContains sulfur and pyridineTRPV1 antagonismEnhanced hydrophobic interactions
Pyrimidine DerivativesBifunctional with kinase inhibitionCDK2 degradationUbiquitin-proteasome pathway targeting
Other Piperidine DerivativesVaries in substituents on piperidineNeuroprotective effectsVariable receptor selectivity

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • A study focused on its inhibitory effects on TRPV1 receptors demonstrated a reduction in pain sensation in animal models, suggesting its potential as an analgesic agent.
  • Another research effort explored its role in inhibiting cancer cell proliferation through CDK inhibition, showing significant promise in preclinical trials .

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